Peptide KPR, derived from the bacterium Staphylococcus aureus, is a bioactive peptide that plays a significant role in various biological processes. As a short chain of amino acids, it exhibits specific physiological effects that are relevant to human health and disease. The classification of bioactive peptides, including Peptide KPR, falls under the broader category of peptides, which are defined as compounds formed by linking amino acids through peptide bonds. These peptides can be classified based on their source, structure, and biological activity .
The synthesis of Peptide KPR can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most prevalent. This technique involves anchoring the peptide to an insoluble polymer support, allowing for the successive addition of protected amino acids. Each cycle of SPPS includes steps for deprotecting the N-terminal group, washing, coupling a new amino acid, and further washing to remove excess reagents .
The SPPS process typically follows these steps:
This cycle is repeated until the desired peptide sequence is synthesized. Once completed, the crude peptide can be cleaved from the support using strong acids like trifluoroacetic acid .
Peptide KPR consists of a specific sequence of amino acids linked by peptide bonds. The structural integrity of this peptide is crucial for its biological function and stability. In Staphylococcus aureus, Peptide KPR functions as a dimer, where two monomers interact through specific interface residues such as glutamate 194 and phenylalanine 279 .
The molecular weight and specific sequence of Peptide KPR are essential for understanding its interactions and functions within biological systems. Detailed structural analysis often utilizes techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation.
Peptide KPR undergoes various chemical reactions during its synthesis and functional interactions. The primary reaction involved in its synthesis is the formation of amide bonds between amino acids, which occurs through a coupling reaction involving activation of the carboxyl group followed by acylation of the amino group .
The coupling reaction can be influenced by several factors, including:
Understanding these parameters is essential for optimizing synthesis protocols for Peptide KPR.
Peptide KPR exerts its biological effects through specific interactions with cellular targets. Its mechanism of action often involves binding to receptors or enzymes, influencing signaling pathways that regulate various physiological processes such as immune response or cell proliferation.
Research into Peptide KPR has indicated that mutations at specific residues can significantly alter its stability and functionality. For example, mutations at glutamate 194 or phenylalanine 279 have been shown to disrupt dimer stability, thereby affecting its biological activity .
Peptide KPR's physical properties include solubility in aqueous solutions, stability at varying pH levels, and susceptibility to degradation by proteolytic enzymes. These properties are crucial for its functionality in biological systems.
The chemical properties of Peptide KPR include its ability to form hydrogen bonds, hydrophobic interactions, and ionic bonds with other biomolecules. These interactions are vital for its structural integrity and biological activity.
Relevant data on aggregation tendencies indicate that concentration plays a significant role in stability; higher concentrations may lead to aggregation phenomena such as amyloid fibril formation .
Peptide KPR has potential applications in various scientific fields:
Lysine post-translational modifications (PTMs) represent a cornerstone of epigenetic regulation and cellular signaling, with deep evolutionary roots across eukaryotes. These modifications—including acylation and methylation—function as molecular switches that dynamically modulate protein function, chromatin architecture, and DNA-templated processes. Lysine acetylation (Kac) is phylogenetically conserved and serves as a hallmark of "open" chromatin by neutralizing the positive charge of lysine residues, thereby reducing electrostatic interactions between histones and DNA [1]. This mechanism facilitates chromatin decompaction, enhancing accessibility for transcription factors and RNA polymerases [1] [3].
Methylation, unlike charge-neutralizing acylations, preserves lysine’s positive charge but alters molecular recognition by creating docking sites for "reader" proteins. Evolutionary analyses reveal that lysine methylation sites exhibit significant conservation in both ordered and disordered protein regions, particularly within histones [4]. This conservation underscores its role in fundamental processes like transcriptional regulation and DNA repair. The emergence of lysine-modifying enzymes (writers, erasers, readers) coincided with increasing organismal complexity, suggesting that PTM diversification enabled sophisticated control of genomic functions in multicellular eukaryotes [9] [10].
PTM Type | Conservation in Ordered Regions | Conservation in Disordered Regions | Earliest Eukaryotic Clade |
---|---|---|---|
Methylation | High (e.g., histone H3K4) | Moderate | Opisthokonta |
Acetylation | High | Low | Last Eukaryotic Common Ancestor |
Propionylation | Low | Emerging in Metazoa | Deuterostomes |
The landscape of lysine modifications has expanded beyond acetylation to include chemically diverse acylations, driven by metabolic inputs and enzymatic plasticity. Among these, lysine propionylation (Kpr)—the addition of a propionyl group (CH₃-CH₂-CO−) to lysine’s ε-amino group—shares structural and mechanistic parallels with acetylation but confers distinct biophysical properties [6] [7]. Kpr emerged as a biologically significant PTM in deuterostomes and mammals, coinciding with metabolic innovations such as gut microbiome-derived propionate metabolism [6] [9].
Kpr belongs to a family of short-chain lysine acylations that includes butyrylation (Kbu), crotonylation (Kcr), succinylation (Ksucc), and malonylation (Kmal). These modifications differ in chain length, hydrophobicity, and charge effects:
Enzymatic regulation of Kpr involves "writer" enzymes like p300/CBP acetyltransferases, which exhibit substrate promiscuity for propionyl-CoA, and "erasers" such as sirtuins (SIRT1-3) [3] [6]. The structural basis for Kpr incorporation was elucidated through studies of pyrrolysyl-tRNA synthetase (PylRS), which accommodates ε-N-propionyl-lysine within its hydrophobic active site without requiring directed evolution [2].
Modification | Chain Length | Charge Effect | Hydrophobicity | Key Donor |
---|---|---|---|---|
Acetylation (Kac) | C₂ | Neutral | Low | Acetyl-CoA |
Propionylation (Kpr) | C₃ | Neutral | Moderate | Propionyl-CoA |
Butyrylation (Kbu) | C₄ | Neutral | High | Butyryl-CoA |
Crotonylation (Kcr) | C₄ (planar) | Neutral | High | Crotonyl-CoA |
Succinylation (Ksucc) | C₄ | Negative | Low | Succinyl-CoA |
Kpr plays nuanced roles in chromatin regulation, distinct from those of acetylation. In histone proteins, Kpr localizes to promoters and enhancers, where it influences nucleosome stability and transcription factor recruitment. Key mechanisms include:
Crosstalk with Other PTMs: Kpr competes with acetylation and methylation for occupancy on shared lysine residues. For example, H3K14pr impedes H3K14ac, potentially fine-tuning transcriptional output in response to cellular propionyl-CoA levels [7] [10]. In non-histone proteins, Kpr modulates metabolic enzymes (e.g., propionyl-CoA synthetase PrpE), creating feedback loops that couple metabolic flux to PTM dynamics [6].
Table 3: Chromatin-Related Functions of Lysine Propionylation
Substrate | Site(s) | Functional Outcome | Biological Context |
---|---|---|---|
Histone H3 | K14, K23 | Reduces nucleosome compaction; recruits BRD4 | Transcriptional activation |
Histone H4 | K8, K12 | Impedes higher-order chromatin folding | Enhancer activation |
p300/CBP | K1540 | Auto-regulation of acetyltransferase activity | Growth factor signaling |
Propionyl-CoA synthetase | K592 | Feedback inhibition of enzyme activity | Propionate metabolism |
The integration of Kpr into the "histone code" exemplifies how metabolic intermediates directly influence epigenetic states—a concept termed "metaboloepigenetics." Nuclear propionyl-CoA pools, shaped by mitochondrial metabolism and microbiota-derived propionate, position Kpr as a sensor of cellular metabolic status [3] [6]. Dysregulation of Kpr dynamics is implicated in pathological states, including cancer and metabolic disorders, though therapeutic targeting remains exploratory [10].
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